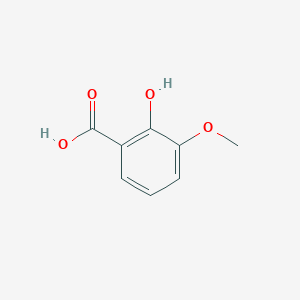

2-Hydroxy-3-methoxybenzoic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-hydroxy-3-methoxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4,9H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUZQQIPZESHNMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20236566 |

Source

|

| Record name | 2-Hydroxy-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20236566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | 3-Methoxysalicylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059713 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

877-22-5 |

Source

|

| Record name | 3-Methoxysalicylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=877-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-3-methoxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000877225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxysalicylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408167 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methoxysalicylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134533 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxy-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20236566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxysalicylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.717 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXY-3-METHOXYBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J31Y0E2IM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Methoxysalicylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059713 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 2-Hydroxy-3-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification protocols for 2-Hydroxy-3-methoxybenzoic acid, also known as 3-methoxysalicylic acid. This important organic intermediate finds applications in the synthesis of pharmaceuticals and other fine chemicals. This document outlines a common synthetic pathway, details the experimental procedures, and presents relevant data in a structured format.

Synthetic Pathway Overview

A prevalent and efficient method for the synthesis of this compound involves a two-step process starting from guaiacol (B22219). The initial step is the regioselective formylation of guaiacol to produce the intermediate, 2-hydroxy-3-methoxybenzaldehyde (B140153) (o-vanillin). This is followed by the oxidation of the aldehyde group to a carboxylic acid, yielding the final product.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin) from Guaiacol

This procedure is adapted from established methods for the formylation of phenols. One common method is the Duff reaction or similar ortho-formylation techniques.

Materials:

-

Guaiacol

-

Hexamethylenetetramine (HMTA)

-

Glycerol (B35011) or trifluoroacetic acid (solvent/catalyst)

-

Hydrochloric acid (HCl) for hydrolysis

-

Diethyl ether or other suitable organic solvent for extraction

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate for drying

Procedure:

-

A mixture of guaiacol and hexamethylenetetramine in glycerol or trifluoroacetic acid is heated. The reaction temperature and time are critical for achieving good yield and selectivity. Typically, the reaction is conducted at temperatures ranging from 80°C to 150°C for several hours.[1]

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled and then hydrolyzed by the addition of an aqueous acid solution, such as hydrochloric acid, and heated to reflux.[1]

-

After cooling, the product is extracted into an organic solvent like diethyl ether.

-

The organic layers are combined, washed with brine, and dried over an anhydrous drying agent.

-

The solvent is removed under reduced pressure to yield crude 2-hydroxy-3-methoxybenzaldehyde.

Step 2: Oxidation of 2-Hydroxy-3-methoxybenzaldehyde to this compound

The aldehyde intermediate can be oxidized to the corresponding carboxylic acid using various oxidizing agents. A common and effective method involves the use of an oxidant like potassium permanganate (B83412) or silver oxide.

Materials:

-

2-Hydroxy-3-methoxybenzaldehyde (o-vanillin)

-

Potassium permanganate (KMnO₄) or Silver(I) oxide (Ag₂O)

-

Sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH)

-

Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) for acidification

-

Sodium bisulfite (NaHSO₃) for quenching excess oxidant (if using KMnO₄)

Procedure:

-

Dissolve the 2-hydroxy-3-methoxybenzaldehyde in an aqueous solution of sodium hydroxide.

-

Cool the solution in an ice bath.

-

Slowly add a solution of the oxidizing agent (e.g., potassium permanganate in water) while maintaining a low temperature.

-

After the addition is complete, allow the mixture to warm to room temperature and stir until the reaction is complete, which can be monitored by the disappearance of the starting material on TLC.

-

If potassium permanganate is used, the manganese dioxide byproduct is removed by filtration. Any excess permanganate can be quenched by the addition of sodium bisulfite.

-

The filtrate is then acidified with a mineral acid like HCl or H₂SO₄ to precipitate the crude this compound.

-

The solid product is collected by filtration, washed with cold water, and dried.

Purification Protocol

The primary method for the purification of crude this compound is recrystallization.

Materials:

-

Crude this compound

-

Suitable solvent (e.g., hot water, ethanol/water mixture, or toluene)

Procedure:

-

Dissolve the crude product in a minimum amount of the hot recrystallization solvent.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a short period.

-

Hot filter the solution to remove the charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of cold solvent and dry them under vacuum.

-

The purity of the final product can be assessed by its melting point and spectroscopic methods such as NMR and IR spectroscopy.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound and its intermediate. Please note that yields can vary based on reaction scale and specific conditions.

| Step | Product | Starting Material | Typical Yield (%) | Melting Point (°C) | Analytical Data |

| 1. Formylation | 2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin) | Guaiacol | 40-60 | 41-43[1] | ¹H NMR, ¹³C NMR, IR |

| 2. Oxidation | This compound | o-Vanillin | 70-90 | 149-152 | ¹H NMR, ¹³C NMR, IR, Mass Spectrometry |

| 3. Purification (Recrystallization) | Purified this compound | Crude product | >90 | 151-153 | Elemental Analysis, High Purity confirmed by HPLC |

Experimental Workflow Diagram

The following diagram illustrates the overall experimental workflow from starting material to the purified product.

Caption: Experimental workflow for the synthesis and purification.

References

Spectroscopic Data Interpretation of o-Vanillic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for o-vanillic acid (2-hydroxy-3-methoxybenzoic acid), a key organic compound with applications in various scientific fields. This document outlines the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols and visual aids to facilitate a comprehensive understanding.

Introduction

o-Vanillic acid, systematically named this compound, is an isomer of the more common vanillic acid. Its unique substitution pattern on the benzene (B151609) ring gives rise to a distinct spectroscopic fingerprint. Accurate interpretation of this data is crucial for its identification, purity assessment, and understanding its chemical behavior in various applications, including drug development and materials science.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the NMR, IR, and MS analyses of o-vanillic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for o-Vanillic Acid

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~11.0 - 13.0 | Singlet (broad) | 1H | Carboxylic acid (-COOH) |

| ~9.0 - 10.0 | Singlet (broad) | 1H | Phenolic hydroxyl (-OH) |

| ~7.6 | Doublet of doublets | 1H | H-6 |

| ~7.2 | Doublet of doublets | 1H | H-4 |

| ~6.9 | Triplet | 1H | H-5 |

| 3.9 | Singlet | 3H | Methoxy (-OCH₃) |

Table 2: ¹³C NMR Spectroscopic Data for o-Vanillic Acid

| Chemical Shift (δ) (ppm) | Assignment |

| ~170 | Carboxylic acid (-C=O) |

| ~150 | C-2 (C-OH) |

| ~148 | C-3 (C-OCH₃) |

| ~125 | C-6 |

| ~120 | C-4 |

| ~118 | C-5 |

| ~115 | C-1 |

| ~56 | Methoxy (-OCH₃) |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for o-Vanillic Acid

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad | O-H stretch (carboxylic acid dimer) |

| ~3200 | Broad | O-H stretch (phenolic) |

| ~1680 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1470 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (aryl ether) |

Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Data for o-Vanillic Acid

| m/z | Relative Intensity | Assignment |

| 168 | High | [M]⁺ (Molecular Ion) |

| 151 | Medium | [M - OH]⁺ |

| 123 | High | [M - COOH]⁺ |

| 95 | Medium | [M - COOH - CO]⁺ |

Experimental Protocols

NMR Spectroscopy

A sample of o-vanillic acid (10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ 0.00 ppm). The spectra are recorded on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.

FT-IR Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the powdered o-vanillic acid is placed directly on the ATR crystal. The spectrum is then recorded by co-adding multiple scans (e.g., 16 or 32) over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample analysis and automatically subtracted from the sample spectrum.

Mass Spectrometry

Mass spectral analysis is typically performed using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of o-vanillic acid in a volatile organic solvent (e.g., methanol (B129727) or ethyl acetate) is injected into the GC. The compound is separated from the solvent and any impurities on a capillary column and then introduced into the mass spectrometer. The EI source bombards the molecules with electrons (typically at 70 eV), causing ionization and fragmentation. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Spectroscopic Interpretation Workflow & Key Structural Features

The following diagrams illustrate the logical workflow for interpreting the spectroscopic data of an organic compound like o-vanillic acid and highlight the correlation between its structural features and expected spectroscopic signals.

Caption: Logical workflow for spectroscopic data interpretation.

Caption: Key functional groups and their expected spectroscopic signals.

A Technical Guide to the Solubility of 3-Methoxysalicylic Acid in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-methoxysalicylic acid in a range of common laboratory solvents. Due to the limited availability of direct experimental data for 3-methoxysalicylic acid, this document also includes data for structurally similar compounds, such as salicylic (B10762653) acid and 3-methoxybenzoic acid, to provide valuable context and predictive insights for researchers.

Introduction to 3-Methoxysalicylic Acid

3-Methoxysalicylic acid (IUPAC name: 2-Hydroxy-3-methoxybenzoic acid) is an organic compound that is a derivative of salicylic acid.[1] It features both a hydroxyl and a methoxy (B1213986) group on the benzene (B151609) ring, which influence its physicochemical properties, including solubility. Understanding its solubility is critical for a variety of applications, including reaction chemistry, formulation development, and analytical method development. This compound is generally described as a white to off-white crystalline solid.[2]

Quantitative Solubility Data

Precise, experimentally determined quantitative solubility data for 3-methoxysalicylic acid is not widely available in published literature. The table below summarizes the available qualitative and predicted data for 3-methoxysalicylic acid, alongside experimental data for the parent compound, salicylic acid, and a related isomer, 3-methoxybenzoic acid, to allow for informed comparisons.

| Solvent | 3-Methoxysalicylic Acid | Salicylic Acid | 3-Methoxybenzoic Acid |

| Water | 3.86 g/L (Predicted)[3]; Slightly Soluble[2] | 2.24 g/L (25 °C) | 2 mg/mL (25 °C)[4] |

| Methanol | Slightly Soluble[1][5] | 396 g/L (25 °C) | Soluble |

| Ethanol | Data Not Available | 278 g/L (25 °C) | 50 mg/mL (in 95% ethanol)[4][6] |

| Acetone | Data Not Available | 394 g/L (25 °C) | Soluble |

| Ethyl Acetate | Data Not Available | 211 g/L (25 °C) | Soluble |

| Dichloromethane | Data Not Available | 3.9 g/L (25 °C) | Data Not Available |

| Chloroform | Data Not Available | 18.3 g/L (25 °C) | Soluble |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[1][5] | 586 g/L (25 °C) | ≥ 100 mg/mL[7] |

| Dimethylformamide (DMF) | Data Not Available | 708 g/L (25 °C) | Data Not Available |

Note: The data for salicylic acid and 3-methoxybenzoic acid are provided for comparative purposes to estimate the solubility behavior of 3-methoxysalicylic acid. "Soluble" indicates a significant degree of solubility, though precise quantitative values were not specified in the sources.

Experimental Protocol for Solubility Determination

The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method .[8] This protocol provides a reliable and reproducible approach for researchers to determine the solubility of 3-methoxysalicylic acid in various solvents.

Materials and Equipment

-

3-Methoxysalicylic acid (solid)

-

Selected solvents (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Step-by-Step Methodology

-

Preparation: Prepare the desired solvents.

-

Addition of Solute: Add an excess amount of solid 3-methoxysalicylic acid to a glass vial. An excess is necessary to ensure that a saturated solution is achieved.

-

Addition of Solvent: Add a known volume of the selected solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker at a constant temperature (e.g., 25 °C). Allow the mixture to shake for a sufficient time to reach equilibrium (typically 24-48 hours).[9]

-

Phase Separation: After equilibration, remove the vials and let them stand to allow the undissolved solid to settle. For finer separation, centrifuge the vials at a high speed.[8]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant without disturbing the solid material.

-

Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles.[8]

-

Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that is within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of 3-methoxysalicylic acid.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the result in units such as g/L or mg/mL.

Visualizing Experimental and Conceptual Frameworks

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining solubility.

Caption: A flowchart of the shake-flask method for solubility determination.

Factors Influencing Solubility

The solubility of an organic acid like 3-methoxysalicylic acid is governed by a balance of intermolecular forces between the solute and the solvent.

Caption: Key factors influencing the solubility of 3-methoxysalicylic acid.

References

- 1. 3-Methoxysalicylic acid | 877-22-5 [chemicalbook.com]

- 2. CAS 877-22-5: 3-Methoxysalicylic acid | CymitQuimica [cymitquimica.com]

- 3. Human Metabolome Database: Showing metabocard for 3-Methoxysalicylic acid (HMDB0059713) [hmdb.ca]

- 4. 3-Methoxybenzoic acid, 99% | Fisher Scientific [fishersci.ca]

- 5. 3-Methoxysalicylic Acid manufacturers and suppliers in india [chemicalbook.com]

- 6. 3-Methoxybenzoic acid ReagentPlus , 99 586-38-9 [sigmaaldrich.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. enamine.net [enamine.net]

A Technical Guide to the Crystal Structure of 2-Hydroxy-3-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the single-crystal X-ray diffraction studies of 2-Hydroxy-3-methoxybenzoic acid (also known as o-vanillic acid). The ability of this molecule to act as both a hydrogen-bond donor and acceptor makes it a subject of significant interest in supramolecular chemistry and materials science. The crystallization solvent plays a crucial role in determining the final solid-state structure, leading to the formation of distinct anhydrous and monohydrated crystalline forms, each with unique supramolecular assemblies.

Part 1: Anhydrous Crystal Structure

The anhydrous form of this compound is obtained from a methanol (B129727) solution. Its structure is characterized by a robust hydrogen-bonding motif that forms centrosymmetric dimers, which are further organized by π–π stacking interactions.

Experimental Protocol: Anhydrous Form

Synthesis and Crystallization: this compound was dissolved in hot methanol with stirring. The resulting solution was allowed to undergo slow evaporation at room temperature over several days, which yielded yellow, single crystals suitable for X-ray diffraction analysis.[1]

X-ray Data Collection and Refinement: A single crystal of approximate dimensions 0.20 x 0.18 x 0.15 mm was selected for analysis.[1] Data were collected at 293(2) K using a Bruker APEXII area-detector diffractometer with Mo Kα radiation (λ = 0.71073 Å).[1] A total of 4322 reflections were measured, yielding 1346 independent reflections.[1] The crystal structure was solved and refined using established crystallographic software packages. Hydrogen atoms were placed in calculated positions and treated with a riding model during refinement.[1]

Crystallographic Data and Supramolecular Interactions

The key crystallographic parameters and intermolecular interaction geometries for the anhydrous form are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for Anhydrous this compound [1]

| Parameter | Value |

| Chemical Formula | C₈H₈O₄ |

| Formula Weight | 168.14 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 3.8668 (2) |

| b (Å) | 27.9090 (11) |

| c (Å) | 7.0885 (3) |

| β (°) | 94.319 (2) |

| Volume (ų) | 762.81 (6) |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 293 (2) |

| R-factor [F² > 2σ(F²)] | 0.038 |

| wR(F²) (all data) | 0.116 |

Table 2: Key Supramolecular Interactions in the Anhydrous Crystal [1]

| Interaction Type | Description | Distance (Å) |

| Intramolecular H-Bond | Phenolic O-H···O (carbonyl) | - |

| Intermolecular H-Bond | Carboxylic acid O-H···O (carbonyl) forming dimers | - |

| π–π Stacking | Centroid-to-centroid distance between dimers | 3.867 (4) |

| π–π Stacking | Interplanar distance between aromatic rings | 3.528 (3) |

In the solid state, the molecule features a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen of the carboxylic acid.[1] Furthermore, molecules form centrosymmetric dimers through intermolecular hydrogen bonds between their carboxylic acid groups. These dimeric units are then organized into infinite stacks along the crystallographic a-axis, stabilized by π–π interactions between the aromatic rings of adjacent dimers.[1]

Part 2: Monohydrate Crystal Structure

When crystallized from an aqueous solution, this compound incorporates water molecules into its crystal lattice, forming a monohydrate. This inclusion fundamentally alters the supramolecular assembly, preventing the formation of the classic carboxylic acid dimer and creating a more complex, three-dimensional hydrogen-bonded network.

Experimental Protocol: Monohydrate Form

Crystallization: Colorless single crystals of the monohydrate form were obtained by dissolving this compound in hot water. The solution was then allowed to cool and evaporate slowly at room temperature over several days.[2]

X-ray Data Collection and Refinement: Data for the monohydrate form were also collected on a Bruker APEXII area-detector diffractometer at 296(2) K.[2] The structure was solved and refined to a final R-factor of 0.040.[2] Water hydrogen atoms were located in difference Fourier maps and refined with distance restraints.[2]

Crystallographic Data and Supramolecular Interactions

The asymmetric unit of the monohydrate contains two molecules of the acid and two water molecules.[2] The water molecules act as bridges, disrupting the direct acid-acid dimerization seen in the anhydrous form.

Table 3: Crystal Data and Structure Refinement for this compound Monohydrate [2]

| Parameter | Value |

| Chemical Formula | C₈H₈O₄·H₂O |

| Formula Weight | 186.16 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 17.9642 (4) |

| b (Å) | 14.5225 (3) |

| c (Å) | 6.8864 (2) |

| β (°) | 91.770 (1) |

| Volume (ų) | 1795.70 (8) |

| Z (molecules/unit cell) | 8 |

| Temperature (K) | 296 (2) |

| R-factor [F² > 2σ(F²)] | 0.040 |

| wR(F²) (all data) | 0.110 |

Table 4: Key Supramolecular Interactions in the Monohydrate Crystal [2]

| Interaction Type | Description | Distance (Å) |

| Hydrogen Bonding | Water molecules connect two acid molecules (R₄⁴(12) ring) | - |

| Hydrogen Bonding | Rings assemble into helical chains via R₆⁶(18) rings | - |

| π–π Stacking | Offset stacking between neighboring helical chains | 3.6432 (8) |

The supramolecular structure is built from a fundamental motif where two acid molecules are connected by two water molecules, forming an R₄⁴(12) ring.[2] These rings are further linked by additional O-H···O hydrogen bonds, creating infinite helical chains that propagate along the b-axis.[2] These chains are, in turn, assembled into a stable 3D network via offset π–π stacking interactions between the aromatic rings of adjacent chains.[2]

Visualized Experimental Workflow

The general process for determining a crystal structure via single-crystal X-ray diffraction is outlined in the workflow diagram below. This process is fundamental to the analysis of both the anhydrous and monohydrate forms discussed.

Conclusion

The solid-state structure of this compound is highly sensitive to the crystallization environment. The anhydrous form, crystallized from methanol, exhibits a classic supramolecular synthon for carboxylic acids: a hydrogen-bonded dimer, which further assembles via π–π stacking. In contrast, crystallization from water yields a monohydrate where water molecules interrupt this dimerization, acting as hydrogen-bond bridges to form a complex helical chain network. Understanding such solvent-induced polymorphism is critical in drug development and materials science, as different crystalline forms of a compound can exhibit markedly different physical properties, including solubility, stability, and bioavailability.

References

o-Vanillic Acid: A Technical Overview of its Discovery, Natural Occurrence, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

o-Vanillic acid, systematically named 2-hydroxy-3-methoxybenzoic acid, is a phenolic acid and an isomer of the more extensively studied vanillic acid. While information regarding its specific discovery and natural prevalence is limited in scientific literature, its distinct biological activities, particularly its cytotoxic effects, are drawing increasing interest. This technical guide provides a comprehensive overview of o-vanillic acid, summarizing available data on its discovery, exploring its potential natural sources by analogy to its isomers, presenting quantitative data for the closely related vanillic acid, and detailing experimental protocols for its isolation and analysis. Furthermore, this document delves into the known signaling pathways of vanillic acid to provide a foundation for future research into the specific mechanisms of its ortho-isomer.

Discovery and Synthesis

The specific historical account of the discovery of o-vanillic acid is not well-documented in readily available scientific literature. It is often studied in the context of its isomers, vanillic acid (4-hydroxy-3-methoxybenzoic acid) and isovanillic acid (3-hydroxy-4-methoxybenzoic acid). The synthesis of vanillic acid from vanillin (B372448) was a significant development in organic chemistry.[1] While a direct parallel for o-vanillic acid's initial isolation is not apparent, its synthesis can be achieved through various organic chemistry methods, typically involving the selective functionalization of guaiacol (B22219) or related precursors.

Natural Sources and Quantitative Data

Direct evidence for the natural occurrence of o-vanillic acid and its concentration in various sources is scarce. However, its isomer, vanillic acid, is a well-known natural compound found in a variety of plants, fruits, and other natural products.[2][3][4] It is plausible that o-vanillic acid co-exists with vanillic acid in these sources, albeit likely in much lower concentrations. Further research employing sensitive analytical techniques is required to confirm and quantify its presence in natural matrices.

The table below summarizes the quantitative data available for vanillic acid in several natural sources, which may serve as potential targets for the investigation of o-vanillic acid.

| Natural Source | Plant Part/Product | Concentration of Vanillic Acid | Reference |

| Angelica sinensis | Root | Highest known concentration in plants | [2] |

| Açaí Palm (Euterpe oleracea) | Oil from fruit | 1616 ± 94 mg/kg | [2] |

| Amomum villosum | Fruit | 0.5450 mg/g | [5][6] |

| Argan Oil | Oil | One of the main natural phenols | [2] |

| Green Tea | Infusion | Metabolite in humans after consumption | [2] |

| Wine and Vinegar | - | Present | [2] |

Experimental Protocols

The isolation and identification of o-vanillic acid from natural sources would follow general protocols for the extraction and analysis of phenolic acids.

Extraction of Phenolic Acids from Plant Material

This protocol outlines a general procedure for the solvent extraction of phenolic acids from a plant matrix.

Materials:

-

Dried and powdered plant material

-

Methanol (B129727) or ethanol (B145695) (95%)

-

Centrifuge

-

Rotary evaporator

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometer (MS)

Procedure:

-

Extraction: Macerate the powdered plant material with 95% ethanol at a specified solid-to-liquid ratio (e.g., 1:35 g/mL) for a defined period (e.g., 74 minutes) at a controlled temperature (e.g., 48.5°C).[5][6]

-

Centrifugation: Centrifuge the mixture to separate the supernatant from the solid plant residue.

-

Concentration: Evaporate the solvent from the supernatant using a rotary evaporator to obtain a concentrated extract.

-

Purification (Optional): For cleaner samples, the extract can be further purified using Solid Phase Extraction (SPE). Condition a C18 cartridge with methanol and then water. Load the extract and wash with water to remove polar impurities. Elute the phenolic acids with methanol.

-

Analysis: Analyze the extract using HPLC coupled with a suitable detector (e.g., Diode Array Detector or Mass Spectrometer) for identification and quantification. An analytical standard of o-vanillic acid is required for confirmation.

Purification of Vanillin Isomers using Adsorption Chromatography

This method can be adapted to separate isomers of vanillic acid.

Materials:

-

Crude extract containing vanillic acid isomers

-

Non-polar resin (e.g., SP700)

-

Ethanol

-

Adjustable pH buffer

Procedure:

-

Adsorption: Dissolve the crude extract in an appropriate solvent and apply it to a column packed with a non-polar resin like SP700.

-

Washing: Wash the column with a solvent of low polarity to remove non-polar impurities.

-

Elution: Elute the vanillic acid isomers using a more polar solvent, such as ethanol. The pH of the eluent can be adjusted to optimize the separation of the isomers.[7]

-

Fraction Collection and Analysis: Collect fractions and analyze them using HPLC to identify those containing pure o-vanillic acid.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

Caption: General workflow for the extraction and analysis of o-vanillic acid.

Potential Signaling Pathway Involvement

While specific signaling pathways for o-vanillic acid are not well-elucidated, studies on vanillic acid provide a starting point for investigation. Vanillic acid has been shown to modulate inflammatory and oxidative stress pathways. For instance, it can improve nitric oxide bioavailability through the Akt-eNOS pathway in response to TNF-α induced stress.[8] Furthermore, vanillic acid has been reported to inhibit several signaling pathways implicated in cancer, such as NF-κB, PI3K/AKT/mTOR, and JAK/STAT.[9] Given that o-vanillic acid has been identified as a potent cytotoxic compound, its mechanism of action likely involves pathways leading to cell death.[4]

The following diagram illustrates the Akt-eNOS signaling pathway, a potential target for investigation of o-vanillic acid's biological activity.

Caption: Vanillic acid's role in the Akt-eNOS signaling pathway.

Conclusion and Future Directions

o-Vanillic acid represents an intriguing but understudied phenolic compound. While its discovery and natural distribution remain to be fully elucidated, its reported cytotoxic properties suggest a potential for further investigation in drug development. Future research should focus on:

-

Systematic Screening: Comprehensive analysis of plants known to contain vanillic acid to identify and quantify the presence of o-vanillic acid.

-

Protocol Optimization: Development of specific and sensitive analytical methods for the routine detection and quantification of o-vanillic acid in complex matrices.

-

Mechanism of Action: In-depth studies to uncover the specific signaling pathways through which o-vanillic acid exerts its cytotoxic effects.

A deeper understanding of o-vanillic acid's chemistry and biology will be crucial in unlocking its full potential for therapeutic and other applications.

References

- 1. US2414119A - Production of vanillic acid - Google Patents [patents.google.com]

- 2. Vanillic acid - Wikipedia [en.wikipedia.org]

- 3. Vanillic Acid Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Vanillic Acid as a Promising Xanthine Oxidase Inhibitor: Extraction from Amomum villosum Lour and Biocompatibility Improvement via Extract Nanoemulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Natural deep eutectic solvents-based green extraction of vanillin: optimization, purification, and bioactivity assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

The Uncharted Path: A Technical Guide to the Biosynthesis of 3-Methoxysalicylic Acid in Plants

For Immediate Release

[City, State] – [Date] – While the biosynthetic pathways of many plant-derived secondary metabolites have been extensively mapped, the precise route to 3-methoxysalicylic acid (3-MSA) remains an area of active investigation. This technical guide synthesizes current knowledge on related metabolic networks to propose a putative biosynthetic pathway for 3-MSA in plants. Tailored for researchers, scientists, and drug development professionals, this document provides a foundational understanding of the likely enzymatic steps, presents available data in a structured format, and offers detailed experimental protocols to facilitate further research into this intriguing molecule.

Introduction

3-Methoxysalicylic acid (3-MSA) is a phenolic compound that has been identified in various plant species, including evening primrose (Oenothera biennis)[1]. As a derivative of salicylic (B10762653) acid (SA), a key phytohormone in plant defense, 3-MSA is of significant interest for its potential biological activities. Understanding its biosynthesis is crucial for harnessing its potential in agriculture and medicine. This guide outlines a hypothetical biosynthetic pathway for 3-MSA, drawing parallels with established pathways for other hydroxylated and methoxylated benzoic acids in plants.

Proposed Biosynthetic Pathway of 3-Methoxysalicylic Acid

The biosynthesis of 3-MSA in plants is hypothesized to be a multi-step process originating from the well-established shikimate and phenylpropanoid pathways. The most plausible route involves the modification of salicylic acid (SA), a central molecule in plant metabolism. The proposed pathway can be dissected into two key stages: the biosynthesis of the salicylic acid precursor and its subsequent modification through hydroxylation and methylation.

Part 1: Biosynthesis of the Salicylic Acid Precursor

Plants primarily synthesize salicylic acid via two main routes: the isochorismate (IC) pathway and the phenylalanine ammonia-lyase (PAL) pathway. Both pathways begin with chorismate, a key intermediate of the shikimate pathway.

-

Isochorismate (IC) Pathway : This is considered the major route for SA production in response to pathogens in many plant species, including Arabidopsis thaliana. Chorismate is converted to isochorismate by isochorismate synthase (ICS) . Isochorismate is then converted to salicylic acid.

-

Phenylalanine Ammonia-Lyase (PAL) Pathway : In this pathway, chorismate is first converted to L-phenylalanine. Phenylalanine ammonia-lyase (PAL) then catalyzes the conversion of L-phenylalanine to trans-cinnamic acid, which undergoes a series of reactions, including side-chain shortening, to yield benzoic acid. Finally, benzoic acid is hydroxylated at the C-2 position by benzoic acid-2-hydroxylase (BA2H) to form salicylic acid.

Part 2: Hypothetical Pathway from Salicylic Acid to 3-Methoxysalicylic Acid

Once salicylic acid is synthesized, it is proposed to undergo a two-step enzymatic modification to yield 3-methoxysalicylic acid. This part of the pathway is less characterized and is based on known enzymatic activities in plant secondary metabolism.

-

Hydroxylation of Salicylic Acid : The first step is the hydroxylation of salicylic acid at the 3-position to form 2,3-dihydroxybenzoic acid (2,3-DHBA). This reaction is catalyzed by salicylic acid 3-hydroxylase (S3H) .

-

O-Methylation of 2,3-Dihydroxybenzoic Acid : The final step is the specific methylation of the hydroxyl group at the 3-position of 2,3-DHBA. This reaction is catalyzed by a putative O-methyltransferase (OMT) , utilizing S-adenosyl-L-methionine (SAM) as the methyl donor to produce 3-methoxysalicylic acid. While a specific OMT for this reaction has not been definitively identified, the plant kingdom contains a vast and diverse family of OMTs known to act on a wide range of phenolic substrates[2][3][4]. The biosynthesis of isovanillic acid, for instance, involves the O-methylation of protocatechuic acid, demonstrating the precedent for such enzymatic activity[5].

Quantitative Data

Currently, there is a scarcity of quantitative data in the scientific literature regarding the specific enzyme kinetics and in planta concentrations of intermediates in the 3-MSA biosynthetic pathway. The following table summarizes known Michaelis-Menten constants (Km) for enzymes involved in the upstream synthesis of salicylic acid, which serve as a reference for future enzymatic characterization.

| Enzyme | Substrate | Km (µM) | Plant Species |

| Isochorismate Synthase (ICS) | Chorismate | 15.5 - 45 | Arabidopsis thaliana |

| Phenylalanine Ammonia-Lyase (PAL) | L-Phenylalanine | 28 - 270 | Various |

| Salicylic Acid 3-Hydroxylase (S3H) | Salicylic Acid | ~50 | Arabidopsis thaliana |

Note: Data is compiled from various sources and may vary depending on experimental conditions.

Experimental Protocols

To facilitate the investigation and validation of the proposed biosynthetic pathway, this section provides detailed methodologies for key experiments.

Extraction and Quantification of Phenolic Compounds from Plant Tissue

This protocol describes a general method for the extraction and analysis of salicylic acid and its derivatives, including 3-MSA, from plant material.

Materials:

-

Fresh or flash-frozen plant tissue

-

Liquid nitrogen

-

80% (v/v) methanol (B129727)

-

1% (v/v) formic acid in water

-

Microcentrifuge tubes

-

Homogenizer or mortar and pestle

-

Centrifuge

-

HPLC or LC-MS system

Procedure:

-

Harvest and immediately freeze approximately 100 mg of plant tissue in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a mechanical homogenizer.

-

Transfer the powder to a 2 mL microcentrifuge tube and add 1 mL of ice-cold 80% methanol.

-

Vortex vigorously for 1 minute to ensure thorough mixing.

-

Incubate on a shaker at 4°C for 1 hour to facilitate extraction.

-

Centrifuge the mixture at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

Dry the extract under a stream of nitrogen gas or using a vacuum concentrator.

-

Resuspend the dried extract in a known volume (e.g., 200 µL) of 50% methanol containing 1% formic acid.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any insoluble debris.

-

Transfer the supernatant to an HPLC vial for analysis.

-

Analyze the sample using a reverse-phase HPLC or LC-MS system with a C18 column. Use authentic standards of salicylic acid, 2,3-dihydroxybenzoic acid, and 3-methoxysalicylic acid to create a standard curve for quantification.

In Vitro O-Methyltransferase (OMT) Activity Assay

This protocol outlines a method to test for OMT activity using 2,3-dihydroxybenzoic acid as a substrate.

Materials:

-

Plant tissue for protein extraction

-

Protein extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10% glycerol, 5 mM DTT)

-

PVPP (Polyvinylpolypyrrolidone)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5)

-

2,3-dihydroxybenzoic acid (substrate)

-

S-adenosyl-L-[methyl-¹⁴C]methionine or S-adenosyl-L-methionine (SAM)

-

Stop solution (e.g., 2 M HCl)

-

Ethyl acetate

-

Scintillation vials and scintillation cocktail (for radioactive assay)

-

HPLC system (for non-radioactive assay)

Procedure:

-

Protein Extraction:

-

Grind 1 g of fresh or frozen plant tissue in liquid nitrogen.

-

Homogenize the powder in 5 mL of ice-cold protein extraction buffer with 0.1 g of PVPP.

-

Centrifuge at 15,000 x g for 20 minutes at 4°C.

-

Collect the supernatant containing the crude protein extract. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Enzyme Assay (Radioactive Method):

-

Set up a 100 µL reaction mixture containing: 50 µL of assay buffer, 10 µL of crude protein extract, 10 µL of 10 mM 2,3-dihydroxybenzoic acid, and 10 µL of S-adenosyl-L-[methyl-¹⁴C]methionine (e.g., 0.5 µCi).

-

Incubate the reaction at 30°C for 30-60 minutes.

-

Stop the reaction by adding 20 µL of 2 M HCl.

-

Extract the methylated product by adding 500 µL of ethyl acetate, vortexing, and centrifuging to separate the phases.

-

Transfer 400 µL of the upper organic phase to a scintillation vial, add 4 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Enzyme Assay (Non-Radioactive Method):

-

Follow the same procedure as the radioactive method, but use non-labeled SAM (e.g., 1 mM final concentration).

-

After stopping the reaction, extract with ethyl acetate, dry the organic phase, and resuspend in a suitable solvent for HPLC analysis.

-

Analyze the sample by HPLC to detect and quantify the formation of 3-methoxysalicylic acid, using an authentic standard for comparison and quantification.

-

Visualizations

Proposed Biosynthetic Pathway of 3-Methoxysalicylic Acid

Caption: Proposed biosynthetic pathways leading to 3-methoxysalicylic acid in plants.

Experimental Workflow for OMT Activity Assay

Caption: General experimental workflow for the in vitro O-methyltransferase (OMT) activity assay.

Future Directions

The elucidation of the complete biosynthetic pathway of 3-methoxysalicylic acid requires further research. Key future steps should include:

-

Identification and Characterization of the Specific OMT: Screening candidate OMT genes and characterizing the recombinant enzymes for their substrate specificity towards 2,3-dihydroxybenzoic acid.

-

In Vivo Pathway Validation: Using gene silencing (e.g., RNAi) or gene knockout (e.g., CRISPR/Cas9) techniques to target the putative S3H and OMT genes in a plant species known to produce 3-MSA and observing the effect on its accumulation.

-

Metabolomic Studies: Performing detailed metabolomic analyses on plants under various stress conditions to identify intermediates and correlate their levels with 3-MSA production.

This technical guide provides a robust framework for initiating and advancing research into the biosynthesis of 3-methoxysalicylic acid. A comprehensive understanding of this pathway will not only fill a gap in our knowledge of plant secondary metabolism but also open avenues for the biotechnological production of this and related valuable compounds.

References

- 1. Human Metabolome Database: Showing metabocard for 3-Methoxysalicylic acid (HMDB0059713) [hmdb.ca]

- 2. Functional Diversification and Structural Origins of Plant Natural Product Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Theoretical Calculations and Molecular Modeling of 2-Hydroxy-3-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3-methoxybenzoic acid, also known as 3-methoxysalicylic acid or o-vanillic acid, is an isomer of the well-known flavoring agent, vanillic acid. It is a phenolic acid that has garnered interest in the scientific community for its potential therapeutic properties, including anti-allergic and anti-inflammatory activities. Structural and biological studies have indicated that the specific arrangement of its functional groups influences its reactivity, antioxidant capacity, and cytotoxic effects. Understanding the molecular structure and electronic properties of this compound at a quantum mechanical level is crucial for elucidating its mechanism of action and for the rational design of new therapeutic agents.

This technical guide provides an in-depth overview of the theoretical and computational methodologies used to study this compound. It covers the core aspects of molecular modeling, from geometry optimization to the prediction of spectroscopic and electronic properties, and its potential application in drug development through molecular docking.

Computational Methodology

The foundation of theoretical analysis lies in the accurate calculation of the molecule's electronic structure. Density Functional Theory (DFT) is a robust and widely used quantum chemical method for this purpose, offering a good balance between accuracy and computational cost.

Experimental Protocol: Geometry Optimization and Frequency Calculations

A common and reliable approach for the theoretical study of this compound involves the following steps:

-

Initial Structure: The initial 3D coordinates of the molecule are constructed using standard bond lengths and angles or imported from crystallographic data.

-

Computational Method: The calculations are typically performed using a DFT functional, such as the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.

-

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is generally employed. This set is sufficiently flexible to provide an accurate description of the electronic distribution, including polarization and diffuse functions, which are important for describing hydrogen bonding and anions.

-

Geometry Optimization: The initial structure is optimized to find the minimum energy conformation. This process adjusts the bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible.

-

Frequency Calculation: Following a successful optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:

-

It confirms that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

It provides the theoretical vibrational frequencies, which can be compared with experimental FT-IR and FT-Raman spectra.

-

-

Software: These calculations are typically carried out using software packages like Gaussian, ORCA, or GAMESS.

Visualization: Computational Workflow

The general workflow for the theoretical analysis of this compound is illustrated below.

Molecular Structure and Geometric Parameters

The optimized geometry provides the most stable three-dimensional arrangement of the atoms in the molecule. A key feature of this compound is the presence of an intramolecular hydrogen bond between the hydrogen of the hydroxyl group and the oxygen of the carbonyl group of the carboxylic acid.[1] This interaction contributes to the planarity and stability of the molecule.

Experimental data from X-ray crystallography can be used to validate the accuracy of the calculated geometric parameters.

Data Presentation: Optimized Geometric Parameters

The following table presents a selection of key bond lengths and bond angles for this compound, based on crystallographic data. Theoretical calculations with appropriate methods are expected to reproduce these values with high accuracy.

| Parameter | Bond/Atoms | Experimental Value (Å or °)[1][2] |

| Bond Lengths | ||

| C=O | ~1.23 - 1.26 | |

| C-O (carboxyl) | ~1.31 - 1.33 | |

| O-H (carboxyl) | ~0.82 (riding model) | |

| C-C (ring) | ~1.38 - 1.40 | |

| C-O (hydroxyl) | ~1.36 | |

| O-H (hydroxyl) | ~0.82 (riding model) | |

| C-O (methoxy) | ~1.37 | |

| O-CH₃ | ~1.42 | |

| Bond Angles | ||

| O=C-O (carboxyl) | ~122 - 123 | |

| C-C-O (hydroxyl) | ~120 | |

| C-O-C (methoxy) | ~117 |

Vibrational Spectroscopy Analysis

Theoretical frequency calculations allow for the prediction of the infrared (IR) and Raman spectra of a molecule. By comparing the calculated vibrational modes with experimental data, a detailed assignment of the spectral bands can be achieved.

Experimental Protocol: Spectroscopic Analysis

-

FT-IR Spectroscopy: The experimental FT-IR spectrum is typically recorded in the solid phase using KBr pellets. The spectrum provides information about the absorption of infrared radiation due to the vibrations of polar functional groups.

-

FT-Raman Spectroscopy: The FT-Raman spectrum is also recorded in the solid phase. It provides complementary information to the IR spectrum, as it is sensitive to the vibrations of non-polar bonds.

-

Theoretical Spectra: The vibrational frequencies and intensities are calculated from the optimized geometry using DFT. The calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to account for anharmonicity and other systematic errors in the theoretical method.

-

Vibrational Assignment: The assignment of the experimental bands is performed by comparing their positions and intensities with the scaled theoretical values and by analyzing the nature of the vibrational modes using visualization software.

Data Presentation: Vibrational Frequencies and Assignments

The table below provides a tentative assignment of the major vibrational modes for this compound based on studies of similar molecules.

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

| ~3400-3500 | ν(O-H) | Hydroxyl group stretching |

| ~3000-3100 | ν(C-H) | Aromatic C-H stretching |

| ~2800-3000 | ν(C-H) | Methyl group C-H stretching |

| ~2500-3300 | ν(O-H) | Carboxylic acid O-H stretching (broad) |

| ~1650-1680 | ν(C=O) | Carbonyl stretching (intramolecular H-bond) |

| ~1580-1610 | ν(C=C) | Aromatic ring stretching |

| ~1430-1470 | δ(C-H) | Methyl group bending |

| ~1250-1300 | ν(C-O) | C-O stretching (carboxyl and hydroxyl) |

| ~1030 | ν(C-O-C) | Methoxy (B1213986) group stretching |

ν: stretching; δ: bending

Electronic Properties

The electronic properties of a molecule, such as its charge distribution and frontier molecular orbitals, are key to understanding its reactivity and potential interactions with biological targets.

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the surface of the molecule's electron density. Different colors represent different electrostatic potential values:

-

Red: Regions of high negative potential, typically around electronegative atoms like oxygen. These are potential sites for electrophilic attack.

-

Blue: Regions of high positive potential, usually around hydrogen atoms attached to electronegative atoms. These are potential sites for nucleophilic attack.

-

Green: Regions of neutral potential.

For this compound, the MEP map would show negative potential around the oxygen atoms of the carboxyl, hydroxyl, and methoxy groups, and positive potential around the hydroxyl and carboxyl hydrogens.

Data Presentation: Calculated Electronic Properties

The following table summarizes the key electronic properties that can be obtained from DFT calculations. The exact values will depend on the level of theory and solvent model used.

| Property | Description | Typical Expected Value |

| HOMO Energy | Energy of the highest occupied molecular orbital | ~ -6.0 to -7.0 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | ~ -1.0 to -2.0 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | ~ 4.0 to 5.0 eV |

| Dipole Moment | Measure of the molecule's overall polarity | ~ 2.0 to 3.0 Debye |

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein receptor. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

Given the known anti-allergic effects of this compound, a relevant target for a molecular docking study would be a key protein in the allergic response pathway, such as a receptor on the surface of mast cells.

Experimental Protocol: Molecular Docking

A typical molecular docking protocol involves the following stages:

-

Protein Preparation: The 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). The structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: The 3D structure of this compound is generated and its energy is minimized.

-

Binding Site Identification: The active site or binding pocket of the protein is identified.

-

Docking Simulation: A docking algorithm is used to place the ligand in various conformations and orientations within the binding site. Each pose is scored based on a scoring function that estimates the binding affinity.

-

Analysis of Results: The best-scoring poses are analyzed to identify the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein residues. The binding energy is also calculated to estimate the strength of the interaction.

Visualization: Molecular Docking Workflow

The workflow for a typical molecular docking study is outlined in the diagram below.

Conclusion

The theoretical and computational modeling of this compound provides invaluable insights into its structural, vibrational, and electronic properties. Methods such as Density Functional Theory are powerful tools for predicting its geometry and spectroscopic signatures with high accuracy, which can be validated against experimental data. Furthermore, the analysis of its electronic properties, including frontier molecular orbitals and molecular electrostatic potential, helps to rationalize its chemical reactivity. Computational techniques like molecular docking offer a promising avenue for exploring its potential as a therapeutic agent by identifying its interactions with biological targets. The comprehensive approach outlined in this guide serves as a robust framework for researchers in chemistry, biology, and pharmacology to further investigate the properties and applications of this intriguing molecule.

References

An In-Depth Technical Guide to 2-Hydroxy-3-methoxybenzoic Acid: Physicochemical Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-3-methoxybenzoic acid, also known as o-vanillic acid or 3-methoxysalicylic acid, is a phenolic compound of interest in various scientific fields, including medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this compound.

Physicochemical Properties

This compound is a solid at room temperature.[1] Its core structure consists of a benzoic acid backbone substituted with a hydroxyl group at the 2-position and a methoxy (B1213986) group at the 3-position.

Quantitative Data

A summary of the key physicochemical properties of this compound is presented in the table below. These values are a compilation of experimentally determined and computationally predicted data.

| Property | Value | Source |

| Molecular Formula | C₈H₈O₄ | [2] |

| Molecular Weight | 168.15 g/mol | [2] |

| Melting Point | 147-150 °C | |

| 152 °C (anhydrous) | [3] | |

| 158-159 °C | ||

| Boiling Point | Not experimentally determined. | |

| Water Solubility | 3.86 g/L (Predicted) | [3] |

| pKa (Strongest Acidic) | 2.55 (Predicted) | [3] |

| logP | 1.87 (Predicted) | [3] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 2 | [2] |

| Topological Polar Surface Area | 66.8 Ų | [2] |

Solubility Profile

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is through the Kolbe-Schmitt reaction of guaiacol (B22219) (2-methoxyphenol). This reaction involves the carboxylation of the phenoxide ion formed from guaiacol.

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis via Kolbe-Schmitt Reaction

Objective: To synthesize this compound from guaiacol.

Materials:

-

Guaiacol (2-methoxyphenol)

-

Sodium hydroxide (B78521) (NaOH)

-

Carbon dioxide (CO₂) gas

-

Sulfuric acid (H₂SO₄), concentrated

-

Methanol

-

Deionized water

-

High-pressure autoclave reactor

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Formation of Sodium Guaiacolate:

-

In a round-bottom flask, dissolve a specific molar equivalent of sodium hydroxide in methanol.

-

Slowly add an equimolar amount of guaiacol to the sodium hydroxide solution while stirring.

-

The mixture is stirred until the formation of sodium guaiacolate is complete. The solvent is then removed under reduced pressure to obtain the dry sodium phenoxide salt.

-

-

Carboxylation:

-

Transfer the dried sodium guaiacolate powder to a high-pressure autoclave reactor.

-

Seal the reactor and pressurize it with carbon dioxide to approximately 100 atm.

-

Heat the reactor to around 125°C while maintaining the pressure. The reaction is typically allowed to proceed for several hours.

-

-

Work-up and Isolation:

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess CO₂.

-

Dissolve the solid product in a minimal amount of hot water.

-

Slowly acidify the solution with concentrated sulfuric acid until the pH is acidic, leading to the precipitation of the crude this compound.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold deionized water to remove any inorganic impurities.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent, such as hot water or an ethanol/water mixture, to yield pure this compound.

-

Experimental Protocols for Physicochemical Characterization

Determination of Melting Point

Objective: To determine the melting point range of a solid organic compound.

Apparatus:

-

Digital melting point apparatus

-

Capillary tubes (one end sealed)

-

Mortar and pestle

-

Spatula

Procedure:

Caption: Workflow for melting point determination.

-

Sample Preparation: Ensure the sample of this compound is completely dry. Grind a small amount of the sample into a fine powder using a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the digital melting point apparatus.

-

Measurement:

-

Set the starting temperature to approximately 15-20°C below the expected melting point.

-

Set a slow ramp rate of 1-2°C per minute to ensure accurate measurement.

-

Observe the sample through the viewing lens.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Record the temperature at which the entire sample has melted into a clear liquid (T2).

-

The melting point is reported as the range T1-T2.

-

Determination of Solubility

Objective: To determine the solubility of a solid in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvent (e.g., water, ethanol, acetone)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Syringe filters (e.g., 0.45 µm)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

Caption: Workflow for solubility determination.

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Seal the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove any suspended particles.

-

Quantification: Prepare a series of standard solutions of known concentrations of the compound in the same solvent to create a calibration curve. Dilute the filtered saturated solution as necessary to fall within the range of the calibration curve. Analyze the diluted solution using a suitable analytical method (e.g., UV-Vis spectrophotometry at the λmax or HPLC) to determine the concentration.

-

Calculation: Calculate the solubility of the compound in the solvent, typically expressed in g/100 mL or mg/mL.

Determination of pKa

Objective: To determine the acid dissociation constant (pKa) of a weak acid by potentiometric titration.

Materials:

-

This compound

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Deionized water (carbonate-free)

-

pH meter with a combination pH electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

Caption: Workflow for pKa determination by titration.

-

Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of carbonate-free deionized water to create a solution of known concentration (e.g., 0.01 M).

-

Apparatus Setup: Calibrate the pH meter using standard buffer solutions. Place the acid solution in a beaker with a magnetic stir bar. Immerse the pH electrode in the solution, ensuring the bulb is fully submerged.

-

Titration: Fill a burette with the standardized NaOH solution. Add the NaOH solution in small, precise increments (e.g., 0.1-0.5 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

-

Data Analysis:

-

Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

-

Determine the equivalence point, which is the point of steepest inflection on the titration curve. This can be more accurately determined by plotting the first derivative (ΔpH/ΔV) against the volume of NaOH.

-

The half-equivalence point is the volume of NaOH that is half of the volume at the equivalence point.

-

The pKa is equal to the pH of the solution at the half-equivalence point.

-

Spectral Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons, the methoxy group protons, and the acidic proton of the carboxylic acid. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference such as tetramethylsilane (B1202638) (TMS).

Expected Chemical Shifts (in CDCl₃ or DMSO-d₆):

-

Aromatic Protons (3H): Multiplets in the range of δ 6.8 - 7.8 ppm. The exact splitting pattern will depend on the coupling between the protons on the aromatic ring.

-

Methoxy Protons (-OCH₃, 3H): A singlet around δ 3.8 - 4.0 ppm.

-

Carboxylic Acid Proton (-COOH, 1H): A broad singlet at a downfield chemical shift, typically above δ 10 ppm, which is exchangeable with D₂O.

-

Phenolic Proton (-OH, 1H): A broad singlet, the position of which can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Expected Chemical Shifts:

-

Carbonyl Carbon (-COOH): δ 165 - 175 ppm.

-

Aromatic Carbons (6C): Signals in the range of δ 110 - 160 ppm. The carbons attached to the oxygen atoms (C-1, C-2, and C-3) will be at the more downfield end of this range.

-

Methoxy Carbon (-OCH₃): δ 55 - 60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Expected Absorption Bands (cm⁻¹):

-

O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹, indicative of hydrogen bonding in the carboxylic acid dimer.

-

O-H Stretch (Phenol): A broad band around 3200-3600 cm⁻¹.

-

C-H Stretch (Aromatic): Peaks typically just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic, -OCH₃): Peaks typically just below 3000 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the region of 1450-1600 cm⁻¹.

-

C-O Stretch (Ether and Phenol): Strong bands in the 1200-1300 cm⁻¹ region.

Mass Spectrometry

In electron ionization mass spectrometry (EI-MS), the molecular ion peak [M]⁺ should be observed at m/z 168. The fragmentation pattern will be influenced by the functional groups.

Expected Fragmentation:

-

Loss of a methoxy radical (-•OCH₃): A peak at m/z 137.

-

Loss of a hydroxyl radical (-•OH): A peak at m/z 151.

-

Loss of a carboxyl group (-COOH): A peak at m/z 123.

-

Decarboxylation (loss of CO₂): A peak at m/z 124.

Biological Activity: Modulation of the FcεRI Signaling Pathway

This compound has been shown to attenuate mast cell-mediated allergic reactions. This biological activity is primarily achieved through the modulation of the high-affinity IgE receptor (FcεRI) signaling pathway in mast cells.

FcεRI Signaling Pathway in Mast Cells

Mast cells are key effector cells in IgE-mediated allergic responses. The cross-linking of IgE bound to FcεRI on the mast cell surface by an allergen initiates a signaling cascade that leads to degranulation (release of histamine (B1213489) and other inflammatory mediators) and the synthesis of pro-inflammatory cytokines.

The signaling pathway involves the activation of several key protein tyrosine kinases, including Lyn and Syk, which in turn activate downstream signaling molecules such as Akt and nuclear factor-κB (NF-κB). This cascade ultimately leads to an increase in intracellular calcium levels, which is a critical trigger for mast cell degranulation.

Caption: Inhibition of the FcεRI signaling pathway by this compound.

Mechanism of Action

Studies have demonstrated that this compound inhibits the degranulation of mast cells and the expression of pro-inflammatory cytokines like TNF-α and IL-4. It achieves this by suppressing the phosphorylation of key signaling molecules, including Lyn, Syk, and Akt, and by inhibiting the nuclear translocation of NF-κB. By interfering with these early and critical steps in the FcεRI signaling cascade, this compound effectively dampens the allergic inflammatory response mediated by mast cells.

Conclusion